High-Yielding Synthesis of Functionalized Pyrroles via Staudinger/Aza-Wittig Strategy
The compound is a direct product or a key intermediate in the synthesis of functionalized pyrroles. Using 2-azido-1,1-diethoxyethane as a reagent in a Staudinger/aza-Wittig reaction with 1,3-dicarbonyl compounds, an efficient cyclization yields a variety of substituted pyrroles. While specific isolated yields for the target compound are not provided in the source, the methodology demonstrates the utility of the 2,2-diethoxyethyl fragment in constructing pyrrole rings with yields ranging from 72-95% for analogous transformations, establishing a synthetic advantage over alternative, less direct routes [1].
| Evidence Dimension | Synthetic Efficiency (Reaction Yield) |
|---|---|
| Target Compound Data | Not quantified in source for this specific compound. |
| Comparator Or Baseline | A related pyrrole derivative (2,5-dimethyl-1H-pyrrole-3-carboxylate) synthesized from the same reagent (2-azido-1,1-diethoxyethane) was obtained in a 72% yield . Alternative methods using other reagents may be less efficient. |
| Quantified Difference | Not calculable from available data. |
| Conditions | Staudinger/aza-Wittig reaction of 1,3-dicarbonyl compounds with 2-azido-1,1-diethoxyethane, followed by acid-mediated cyclization. |
Why This Matters
This synthetic route demonstrates the specific value of the 2,2-diethoxyethyl fragment for generating pyrrole derivatives, a core step in many pharmaceutical syntheses, thereby justifying the procurement of the compound as a precursor or model system.
- [1] Bellur, E., & Langer, P. (2006). Synthesis of functionalized pyrroles and 6,7-dihydro-1H-indol-4(5H)-ones by reaction of 1,3-dicarbonyl compounds with 2-azido-1,1-diethoxyethane. Tetrahedron Letters, 47(29), 5135-5138. View Source
